molecular formula C20H24ClN3O4S B2516797 4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235629-79-4

4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2516797
CAS No.: 1235629-79-4
M. Wt: 437.94
InChI Key: ABGFPNQGOWSKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-1-carboxamide core substituted with a 2-chlorophenylsulfonamido methyl group and an N-(2-methoxyphenyl) moiety.

Properties

IUPAC Name

4-[[(2-chlorophenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-18-8-4-3-7-17(18)23-20(25)24-12-10-15(11-13-24)14-22-29(26,27)19-9-5-2-6-16(19)21/h2-9,15,22H,10-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGFPNQGOWSKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide , commonly referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Piperidine ring
  • Functional Groups :
    • Chlorophenylsulfonamide
    • Methoxyphenyl
    • Carboxamide

Molecular Formula

The molecular formula is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, indicating a complex arrangement conducive to various biological interactions.

Research indicates that the compound acts primarily as an inhibitor of certain enzymes, particularly those involved in neurotransmission and inflammation. The sulfonamide group is known for its ability to interact with enzymes, potentially affecting their activity by altering binding sites or competing with substrates.

Inhibition of Cholinesterases

A notable aspect of this compound's biological activity is its potential inhibition of cholinesterases (ChE). ChE inhibitors are crucial in treating conditions like Alzheimer's disease. Studies have shown that similar piperidine derivatives exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Table 1: Inhibition Potency of Related Compounds

CompoundIC50 (µM)Type of Inhibition
This compoundTBDAChE/BChE
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98AChE
2-(phenylcarbamoyl)phenyl diphenylcarbamate1.60BChE

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum . The presence of the methoxy group may enhance lipophilicity, improving membrane penetration and efficacy.

Case Studies

  • Neuroprotective Effects : A study on related piperidine compounds indicated neuroprotective effects in models of neurodegeneration, suggesting that the compound may offer therapeutic benefits in neurodegenerative diseases .
  • Anticancer Potential : Preliminary investigations into the cytotoxicity of similar compounds showed promising results against cancer cell lines, indicating that modifications on the piperidine scaffold can lead to enhanced anticancer activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for assessing the safety and efficacy of this compound. Studies suggest that similar piperidine derivatives are metabolized via cytochrome P450 enzymes, which may influence their bioavailability and toxicity profiles.

Selectivity and Side Effects

While the compound shows promise as a therapeutic agent, selectivity for target enzymes over others is vital to minimize side effects. Research into structure-activity relationships (SAR) has revealed modifications that can enhance selectivity for AChE over BChE, potentially reducing adverse effects associated with broader inhibition profiles .

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that piperidine derivatives can possess significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains and demonstrated efficacy similar to known antibiotics .
  • Analgesic Effects :
    • Compounds structurally related to this piperidine derivative have been reported to exhibit potent analgesic properties. Research indicates that modifications in the piperidine structure can enhance pain relief in animal models, suggesting potential applications in pain management therapies.
  • Neuropharmacological Applications :
    • The compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction is crucial for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's .

Analgesic Efficacy Study

A study conducted on a related piperidine derivative showed significant pain relief in rodent models. The study highlighted the compound's ability to modulate pain pathways effectively, providing insights into its potential use as an analgesic agent in clinical settings.

Neuroprotective Effects

Research has indicated that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases where such mechanisms are pivotal .

Comparison with Similar Compounds

Core Piperidine-Carboxamide Derivatives

Key Structural Features :

  • Piperidine-1-carboxamide backbone : Common in TAAR1 agonists () and anticonvulsants ().
  • Substituent variability : Aryl groups (e.g., 2-methoxyphenyl, 4-fluorophenyl) and sulfonamido/ether linkages dictate biological activity.
Compound Name Substituents Molecular Weight Key Activity/Notes Reference
4-((2-Chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide 2-Chlorophenylsulfonamido methyl, 2-methoxyphenyl ~450 (estimated) Hypothesized CNS activity N/A
4-(2-Chlorophenoxy)-N-[3-[(methylamino)carbonyl]phenyl]-1-piperidinecarboxamide (A939572) 2-Chlorophenoxy, 3-(methylcarbamoyl)phenyl 387.86 Not specified
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide 4-Chlorophenyl, 4-methyl 252.74 Crystallographically characterized
N-[{4-(2-Methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione 2-Methoxyphenyl, 3-bromophenyl N/A Anticonvulsant (ED50 = 33.64 mg/kg)

Structural Insights :

  • Electron-withdrawing groups (e.g., Cl in 2-chlorophenyl) enhance receptor binding via hydrophobic interactions .
  • Sulfonamido groups improve metabolic stability compared to simple amides .
  • 2-Methoxyphenyl substituents are linked to anticonvulsant efficacy in analogs .

Pharmacological Activity Trends

  • TAAR1 Agonists (): Fluorinated aryl groups (e.g., 4-fluorophenyl) show high synthetic yields (90–120%), suggesting stability under reaction conditions .
  • Anticonvulsants (): Chlorophenyl and methoxyphenyl derivatives exhibit ED50 values <35 mg/kg in MES tests, indicating potent activity .
  • 5-HT1A Receptor Ligands (): Fluorine-containing analogs like 18F-Mefway are used in PET imaging, highlighting the role of halogens in targeting CNS receptors.

Physicochemical and Crystallographic Data

  • Solubility : Sulfonamido groups (as in the target compound) may reduce solubility compared to ether-linked analogs (e.g., A939572) .
  • Crystal Packing: N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide adopts a monoclinic P21/c space group with a chair conformation for the piperidine ring . Steric effects from the target compound’s sulfonamido group could alter packing efficiency.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide?

  • Answer : Synthesis optimization involves selecting solvents (e.g., DMF or methanol) and catalysts to improve yield and purity. Multi-step protocols often include sulfonylation of the piperidine core, followed by carboxamide coupling. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity. For example, sulfonamide formation may require controlled temperatures (0–5°C) to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming structural integrity, with <sup>1</sup>H NMR resolving piperidine ring protons (δ 1.5–3.5 ppm) and aromatic signals (δ 6.8–7.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 476.12). X-ray crystallography can resolve stereochemistry, as demonstrated for analogous piperidine-carboxamides .

Q. How can researchers screen this compound for preliminary biological activity?

  • Answer : Initial screening involves in vitro assays targeting enzymes (e.g., cyclooxygenase for anti-inflammatory potential) or receptors (e.g., GPCRs). Use IC50 measurements to evaluate inhibition potency. Structural analogs with sulfonamide groups have shown activity against cancer cell lines (e.g., MCF-7), suggesting similar protocols apply here .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring affect target selectivity?

  • Answer : Introducing substituents at the piperidine 4-position (e.g., methyl or hydroxyl groups) alters steric and electronic interactions with biological targets. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to receptors like serotonin transporters. For instance, bulkier groups may reduce off-target binding .

Q. What strategies resolve contradictions in solubility data across studies?

  • Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require standardized protocols. Use dynamic light scattering (DLS) to assess aggregation. Adjust co-solvents (e.g., PEG-400) or employ nanoformulation to enhance bioavailability. CLogP calculations (e.g., via ChemAxon) guide solvent selection .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. For example, sulfonamide derivatives modulate NF-κB signaling in inflammation models. Use CRISPR-Cas9 knockout models to confirm target specificity .

Q. What are the best practices for comparing synthetic routes in terms of green chemistry metrics?

  • Answer : Apply the E-factor (waste per product unit) and atom economy calculations. For example, a one-pot synthesis reducing solvent use (e.g., from 5 L/kg to 2 L/kg) improves sustainability. Catalytic methods (e.g., Pd-mediated couplings) minimize heavy metal waste .

Methodological Challenges and Solutions

Q. How to address low yields in the final carboxamide coupling step?

  • Answer : Optimize coupling reagents (e.g., HATU vs. EDCI) and activate carboxyl groups via in situ chloroformate formation. Monitor pH to prevent premature hydrolysis. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) enhances yield .

Q. What computational tools predict metabolic stability of this compound?

  • Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate cytochrome P450 metabolism. Focus on sulfonamide and methoxyphenyl groups, which are prone to Phase I oxidation. Validate predictions with microsomal stability assays (e.g., human liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.